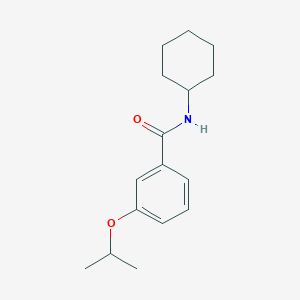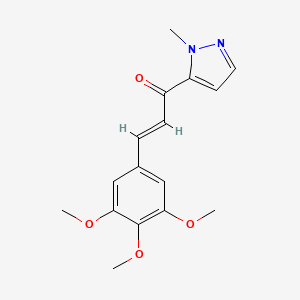
N-cyclohexyl-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, such as the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides, providing a method for synthesizing isoindolin-1-ones under mild conditions (Chen et al., 2013). Additionally, the synthesis of labeled compounds for photoaffinity labeling illustrates the intricate steps required, including tritiation and coupling reactions (Dischino et al., 1999).
Molecular Structure Analysis
Molecular structure determination often utilizes techniques like X-ray diffraction analysis. For example, the crystal structure of N-cyclohexyl-2-nitrobenzamide was elucidated, showing how molecular packing is stabilized by hydrogen bonds, providing insights into the compound's three-dimensional arrangement (Saeed et al., 2010).
Chemical Reactions and Properties
Chemical properties, including reactivity and potential reactions, can be complex. For instance, cyclopropenes' divergent reactivity in Rh(III)-catalyzed C-H activation/cycloaddition reactions highlights the substrate-dependent chemoselectivity, offering insights into the factors influencing chemical reactions (Guo & Xia, 2015).
Physical Properties Analysis
Physical properties, such as crystallization and melting points, are crucial for understanding a compound's behavior under different conditions. These aspects are often detailed in the synthesis and characterization sections of research on related compounds.
Chemical Properties Analysis
Chemical properties encompass reactivity with other chemicals, stability, and solubility. Research into compounds like N-fluorobenzamide and its cycloaddition reactions with maleic anhydride to produce fluorescent aminonaphthalic anhydrides illustrates the breadth of chemical properties that can be explored (Lu et al., 2022).
Aplicaciones Científicas De Investigación
Electrochemical Biosensing
A study by Karimi-Maleh et al. (2014) detailed the development of a biosensor using a modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This innovative biosensor demonstrated potent electron mediating behavior and precise detection capabilities, marking a significant advancement in the field of electrochemical sensing.
Catalyzed C-H Activation in Organic Synthesis
Fukui et al. (2014) reported on tunable arylative cyclizations of 1,6-enynes, facilitated by rhodium(III)-catalyzed C-H activation of O-substituted N-hydroxybenzamides. This discovery is significant for organic synthesis, especially in pharmaceutical and synthetic chemistry, as it offers a versatile approach to forming complex molecular structures.
Neurobiological Mechanism in Memory Studies
Gold and Sternberg's 1978 research on retrograde amnesia provided insights into the common neurobiological mechanisms underlying the amnesias produced by various treatments. This work contributes to our understanding of memory and the impact of different chemical treatments on its retention and loss.
Metabolic Pathways in Pharmacology
The study by Graefe et al. (1973) on the metabolism of norepinephrine in the rat vas deferens highlights the intricate processes involved in the metabolic pathways of pharmacologically active compounds. This research aids in the development of drugs by understanding their metabolic behavior.
Cyclization Reactions in Chemical Synthesis
Jithunsa, Ueda, and Miyata (2011) explored a copper(II)chloride-mediated cyclization reaction of N-alkoxy-ortho-alkynylbenzamides. This process, crucial in chemical synthesis, allows for the efficient production of complex organic compounds, furthering advancements in material science and medicinal chemistry.
Chemodivergent Annulations in Organic Chemistry
The research by Xu et al. (2018) on Rhodium(III)-catalyzed chemodivergent annulations represents a breakthrough in the field of organic chemistry. This method facilitates the synthesis of complex organic compounds, crucial for drug development and material science.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclohexyl-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)19-15-10-6-7-13(11-15)16(18)17-14-8-4-3-5-9-14/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOSXJUMYKHABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-propan-2-yloxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)
![6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5500273.png)
![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)
![3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500306.png)
![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)
![6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)
![4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5500330.png)
![1-acetyl-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-piperidinecarboxamide](/img/structure/B5500337.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)
![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)
